molecular formula C19H24N2O3S B4548016 N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B4548016
M. Wt: 360.5 g/mol
InChI Key: CMVXXKIVNMSQNM-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds related to N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, have shown potential as selective class III electrophysiological agents. Their synthesis and cardiac electrophysiological activity have been studied, indicating their efficacy in vitro and in vivo models of reentrant arrhythmias, comparable to potent selective class III agents undergoing clinical trials (Morgan et al., 1990).

Prodrug Forms for the Sulfonamide Group

Research on N-methylsulfonamides has explored their potential as prodrug forms for the sulfonamide group. This includes studies on water-soluble amino acid derivatives of N-methylsulfonamides, evaluating their stability, hydrolysis kinetics, and potential for enhancing the bioavailability of sulfonamides (Larsen et al., 1988).

Inhibition of Carbonic Anhydrases

Compounds structurally related to this compound have been investigated for their ability to inhibit carbonic anhydrases. These studies have identified compounds with nanomolar half maximal inhibitory concentration (IC50) values against various carbonic anhydrase isoenzymes, highlighting their potential therapeutic applications (Supuran et al., 2013).

Molecular Docking and Spectroscopic Investigation

The molecule N-((4-aminophenyl)sulfonyl)benzamide, related to the compound , has undergone molecular docking and vibrational spectroscopic investigation using density functional theory. This research has revealed insights into its structure, reactivity, and potential bioactive properties, including antifungal and antiviral activities (FazilathBasha et al., 2021).

Anticonvulsant Activity

Ameltolide analogues, including 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for anticonvulsant activity. These studies have demonstrated their efficacy in several anticonvulsant models, indicating their potential for further development as anticonvulsant drugs (Lambert et al., 1995).

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-14-8-7-9-15(6-2)18(14)20-19(22)16-10-12-17(13-11-16)21(3)25(4,23)24/h7-13H,5-6H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVXXKIVNMSQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.